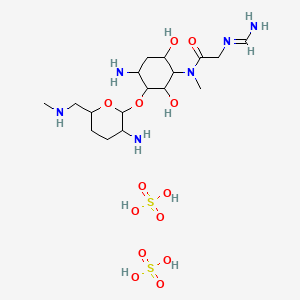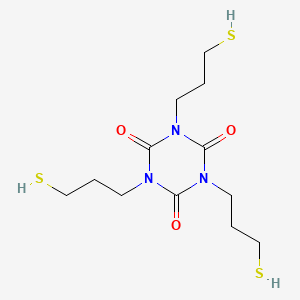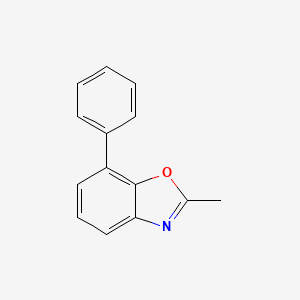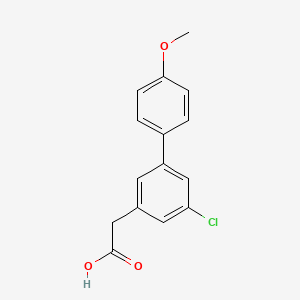![molecular formula C8H11NO3S B14442283 Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate CAS No. 76944-45-1](/img/structure/B14442283.png)
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of an azetidinone ring, a sulfur atom, and an enoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of azetidinone derivatives with thiol-containing compounds under specific conditions. One common method includes the use of ethyl acrylate as a starting material, which undergoes a series of reactions to introduce the azetidinone and sulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The enoate ester group can be reduced to form corresponding alcohols.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the sulfur atom can form covalent bonds with biological molecules, leading to various biological effects. The enoate ester group can participate in Michael addition reactions, further contributing to its activity.
Vergleich Mit ähnlichen Verbindungen
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Oxoazetidine Derivatives: Compounds with similar azetidinone structures, often used as antibiotics.
Uniqueness: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is unique due to the combination of its azetidinone ring, sulfur atom, and enoate ester group, which confer distinct chemical and biological properties not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
76944-45-1 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
ethyl 3-(4-oxoazetidin-2-yl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-4-13-7-5-6(10)9-7/h3-4,7H,2,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
HEDFNYSIPDHXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CSC1CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)

![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)


![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



